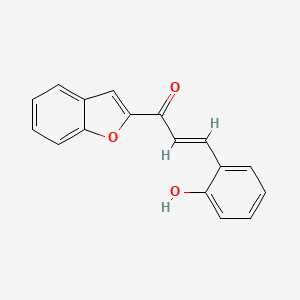
Poly(tetrahydrofuran-co-neopentanediol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(tetrahydrofuran-co-neopentanediol) is a copolymer composed of tetrahydrofuran and neopentanediol units. This compound is known for its unique combination of properties derived from both monomers, making it valuable in various industrial and scientific applications. The molecular structure of this copolymer allows for flexibility, durability, and resistance to various chemical and physical stresses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of poly(tetrahydrofuran-co-neopentanediol) typically involves the copolymerization of tetrahydrofuran and neopentanediol. This process can be carried out through various polymerization techniques, including ring-opening polymerization and step-growth polymerization. The reaction conditions often require the presence of catalysts, such as strong acids or bases, to facilitate the polymerization process.
Industrial Production Methods: In industrial settings, the production of poly(tetrahydrofuran-co-neopentanediol) is usually conducted in large-scale reactors under controlled temperature and pressure conditions. The use of continuous polymerization processes ensures consistent product quality and high production efficiency. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions: Poly(tetrahydrofuran-co-neopentanediol) can undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The copolymer can participate in substitution reactions, where functional groups on the polymer chain are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are often carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Hydroxyl or carbonyl derivatives of the copolymer.
Reduction: Alcohol derivatives of the copolymer.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Poly(tetrahydrofuran-co-neopentanediol) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers. It is also employed in the development of new materials with tailored properties.
Biology: Utilized in the fabrication of biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Medicine: Investigated for its potential use in controlled drug release formulations and as a component in biodegradable implants.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers. Its unique properties make it suitable for use in automotive, aerospace, and electronics industries.
Wirkmechanismus
The mechanism by which poly(tetrahydrofuran-co-neopentanediol) exerts its effects is primarily related to its molecular structure and the interactions between its monomer units. The copolymer’s flexibility and durability are attributed to the tetrahydrofuran units, while the neopentanediol units contribute to its chemical resistance and stability. These properties enable the copolymer to form strong, stable bonds with various substrates, making it effective in applications requiring high-performance materials.
Vergleich Mit ähnlichen Verbindungen
Poly(tetrahydrofuran-co-neopentanediol) can be compared with other similar copolymers, such as:
Poly(tetrahydrofuran-co-ethylene glycol): This copolymer also contains tetrahydrofuran units but uses ethylene glycol instead of neopentanediol. It has different mechanical and chemical properties, making it suitable for different applications.
Poly(tetrahydrofuran-co-1,4-butanediol): Similar to poly(tetrahydrofuran-co-neopentanediol), but with 1,4-butanediol as the co-monomer. This copolymer has distinct flexibility and thermal properties.
Poly(tetrahydrofuran-co-hexanediol): Incorporates hexanediol units, resulting in a copolymer with unique hydrophobic and mechanical characteristics.
The uniqueness of poly(tetrahydrofuran-co-neopentanediol) lies in its balanced combination of flexibility, chemical resistance, and stability, which are not simultaneously present in the other similar copolymers.
Eigenschaften
CAS-Nummer |
100493-52-5 |
|---|---|
Molekularformel |
((C5H12O2).(C4H8O))x |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



